3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol
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Overview
Description
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol typically involves the reaction of isoquinoline with a suitable diol derivative under specific conditions. One common method involves the use of isoquinoline and glycidol in the presence of a base catalyst to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoquinoline moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted isoquinoline compounds.
Scientific Research Applications
3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-propane-1,3-diol
- 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-ethanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol
Comparison: 3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol is unique due to its specific substitution pattern on the isoquinoline ring and the presence of the propane-1,2-diol moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
94039-69-7 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-isoquinolin-4-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-7-10(15)8-16-12-6-13-5-9-3-1-2-4-11(9)12/h1-6,10,14-15H,7-8H2 |
InChI Key |
JFCRVNZKNGZNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2OCC(CO)O |
Origin of Product |
United States |
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